3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid

Description

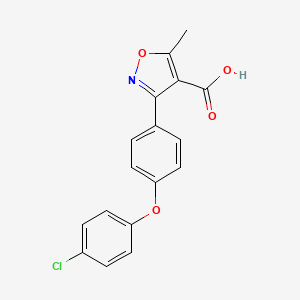

Chemical Structure:

The compound features a central isoxazole ring substituted with:

- A methyl group at position 3.

- A carboxylic acid group at position 4.

- A phenyl ring at position 3, which is further substituted with a 4-chlorophenoxy group.

Propriétés

IUPAC Name |

3-[4-(4-chlorophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-10-15(17(20)21)16(19-23-10)11-2-6-13(7-3-11)22-14-8-4-12(18)5-9-14/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBWWROPZMDSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid, also known by its CAS number 1159981-30-2, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H12ClNO4

- Molecular Weight : 329.7 g/mol

- IUPAC Name : 3-[4-(4-chlorophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid

- Canonical SMILES : CC1=C(C(=NO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O

The compound features a unique isoxazole ring structure, which is known for its potential biological activities. The presence of the chlorophenoxy group enhances its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of isoxazole compounds can inhibit cancer cell proliferation. Compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and colon cancer cells .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as indicated by its ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Some studies have demonstrated that isoxazole derivatives exhibit antibacterial and antifungal activities. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study investigating the antitumor effects of isoxazole derivatives, researchers synthesized various analogs and evaluated their cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the micromolar range. This suggests that modifications to the isoxazole structure can enhance antitumor activity, warranting further investigation into the specific mechanisms involved.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of compounds similar to this compound. The compound was tested in murine macrophages stimulated with lipopolysaccharides (LPS). Results showed a marked decrease in nitric oxide production, indicating that the compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

Comparaison Avec Des Composés Similaires

Structure-Activity Relationship (SAR) Insights

- Halogenated Phenyls (Cl, Br, F): Increase electrophilicity, favoring nucleophilic attack in prodrug activation .

- Heteroaromatic Variants (e.g., thiophene in 41l) : May alter electronic distribution, affecting redox properties or metal chelation .

Méthodes De Préparation

Isoxazole Ring Formation

A common route involves the cyclization of an oxime derived from a substituted acetophenone:

Step 1: Oxime Formation

The starting material, 4-(4-chlorophenoxy)acetophenone, is reacted with hydroxylamine hydrochloride under basic or acidic conditions to yield the corresponding oxime.Step 2: Cyclization to Isoxazole

The oxime undergoes cyclization under acidic conditions or via treatment with dehydrating agents to form the isoxazole ring. This step is critical to establish the 5-methylisoxazole core.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 4-position of the isoxazole ring can be introduced by oxidation of an aldehyde intermediate or by hydrolysis of ester precursors.

In some methods, the isoxazole ring is first synthesized with a formyl or ester group at the 4-position, followed by oxidation or hydrolysis respectively to yield the carboxylic acid.

Phenyl Substitution with 4-(4-Chlorophenoxy) Group

The 4-(4-chlorophenoxy)phenyl substituent can be introduced via nucleophilic aromatic substitution or coupling reactions such as Suzuki or Ullmann-type couplings, depending on the availability of suitable halogenated intermediates.

Alternatively, the substituted acetophenone precursor already contains the 4-(4-chlorophenoxy)phenyl moiety, simplifying the synthesis by incorporating the aromatic substitution early in the synthetic sequence.

Representative Reaction Conditions and Parameters

The following table summarizes typical reaction conditions adapted from analogous isoxazole syntheses and patent literature for related compounds:

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride, base (e.g., NaOH) | 0–50 °C | 1–4 hours | Aqueous or alcoholic solvents |

| Isoxazole cyclization | Acid catalyst or dehydrating agent (e.g., POCl3) | 80–150 °C | 2–6 hours | May require inert atmosphere |

| Ester hydrolysis/oxidation | NaOH/EtOH (for hydrolysis) or KMnO4 (for oxidation) | 25–80 °C | 1–12 hours | Controlled pH to avoid decomposition |

| Aromatic substitution | Coupling reagents (Pd catalysts, bases) | 50–120 °C | 4–24 hours | Use of dry, inert conditions recommended |

These conditions are indicative and should be optimized based on the specific substrate and scale.

Comparative Analysis with Related Compounds

The synthesis of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid shares mechanistic similarities and provides insights into the preparation of the chlorophenoxy analog:

| Feature | This compound | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid |

|---|---|---|

| Aromatic substituent | 4-(4-Chlorophenoxy)phenyl | 4-Bromophenyl |

| Isoxazole ring formation | Cyclization of oximes derived from substituted acetophenones | Similar oxime cyclization |

| Carboxylic acid introduction | Hydrolysis or oxidation of ester or aldehyde intermediates | Hydrolysis of ester intermediates |

| Key reaction challenges | Regioselectivity in aromatic substitution, stability of phenoxy group | Regioselectivity, control of bromine substitution |

| Typical solvents used | Organic solvents such as DMF, DMSO, or alcohols | Similar solvents |

| Reaction temperature range | 20–150 °C | 20–150 °C |

This comparison highlights the necessity to tailor reaction conditions to accommodate the electronic and steric effects of the chlorophenoxy substituent.

Research Findings and Optimization Notes

Catalyst Use: For acyl chloride formation from isoxazole carboxylic acids, bis(trichloromethyl) carbonate with catalytic amounts of tertiary amines or metal catalysts has been reported to improve yields and reaction rates.

Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and purity, particularly to distinguish regioisomers and side products.

Purification: Column chromatography using gradients of ethyl acetate/hexane or reverse-phase HPLC is effective for isolating the target compound with high purity.

Stability Considerations: The chlorophenoxy group may be sensitive to harsh acidic or oxidative conditions; thus, mild reaction conditions and protective atmospheres are recommended.

Summary Table of Preparation Methods

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(4-(4-Chlorophenoxy)phenyl)-5-methylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic aromatic substitution and cyclization. For example, a two-step protocol involves coupling 4-chlorophenol with a halogenated phenyl intermediate, followed by cyclization using hydroxylamine under acidic conditions. Purity optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of hydroxylamine) and purification via recrystallization in ethanol/water (1:3 v/v), yielding >95% purity . Alternative routes using Suzuki-Miyaura coupling for aryl ring functionalization may improve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the isoxazole ring geometry and substituent orientations. For example, bond angles in the isoxazole ring typically range between 104–108°, with torsional angles confirming the coplanarity of the chlorophenoxy group .

- Spectroscopy :

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.2 (isoxazole H3), δ 7.3–7.6 (aromatic protons), δ 2.4 (methyl group) .

- FT-IR : Strong absorption at 1700–1720 cm (carboxylic acid C=O stretch) and 1250 cm (C-O-C ether linkage) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence regioselectivity in functionalization reactions (e.g., halogenation or cross-coupling)?

- Methodological Answer : The electron-withdrawing chlorine and phenoxy groups direct electrophilic substitution to the meta position. For Suzuki-Miyaura coupling, the 4-chlorophenoxy group enhances reactivity with aryl boronic acids at the 3-position of the isoxazole ring. Computational studies (DFT) predict activation energies for cross-coupling reactions, with Pd(PPh3)4 as the catalyst in THF at 80°C yielding >80% conversion .

Q. What strategies resolve contradictions in reported biological activities (e.g., CNS vs. antimicrobial effects)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentrations). A systematic approach includes:

- Dose-Response Analysis : Testing across a wide range (0.1–100 µM) in neuronal (SH-SY5Y) and microbial (E. coli) models.

- Target Profiling : Radioligand binding assays for GPCRs (e.g., serotonin 5-HT receptors) and enzyme inhibition studies (e.g., β-lactamases).

- Meta-Analysis : Comparing logP values (2.8–3.2) and solubility (<1 mg/mL in PBS) to correlate bioavailability with activity .

Q. How can computational modeling predict interactions with biological targets like GPCRs or kinases?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to GPCRs (e.g., docking score ≤ -9.0 kcal/mol for 5-HT receptors). Key interactions include hydrogen bonding between the carboxylic acid group and Arg173 .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns, with RMSD < 2.0 Å indicating stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.